(E/Z)-Elafibranor

Catalog No.
S526962
CAS No.
923978-27-2
M.F
C22H24O4S
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E/Z)-Elafibranor

CAS Number

923978-27-2

Product Name

(E/Z)-Elafibranor

IUPAC Name

2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid

Molecular Formula

C22H24O4S

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+

InChI Key

AFLFKFHDSCQHOL-IZZDOVSWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(2,6-dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxo-1-propenyl)phenoxyl)-2-methylpropanoic acid, elafibranor, GFT505

Canonical SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC

Isomeric SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC

The exact mass of the compound Elafibranor is 384.1395 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.
  • Promising Results in PBC: Studies have shown that Elafibranor is effective in improving liver function tests in patients with PBC. In a key clinical trial, a significantly higher proportion of patients treated with Elafibranor achieved a biochemical response compared to those on placebo (51% vs 4%) []. A biochemical response indicates an improvement in certain liver enzymes, suggesting a potential slowing of disease progression.

Further Areas of Research

While the initial research on Elafibranor for PBC is promising, further studies are needed to fully understand its long-term effects and safety profile. Additionally, researchers are investigating the potential application of Elafibranor in other conditions:

  • Non-alcoholic steatohepatitis (NASH): Early research suggests Elafibranor may improve liver function and reduce inflammation in patients with NASH [].
  • Other cholestatic liver diseases: Researchers are exploring the use of Elafibranor in other conditions that affect bile flow, such as primary sclerosing cholangitis (PSC) [].

Elafibranor is an investigational drug primarily used for the treatment of primary biliary cholangitis, a chronic liver disease characterized by the progressive destruction of bile ducts. It is classified as a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ), which play crucial roles in lipid metabolism, glucose homeostasis, and inflammation modulation. The chemical formula for Elafibranor is C22H24O4S, with a molar mass of approximately 384.49 g/mol .

Elafibranor's therapeutic effects are attributed to its activation of PPARα and PPARδ. PPARα regulates fatty acid metabolism and promotes cholesterol efflux, while PPARδ plays a role in glucose and lipid homeostasis and reduces inflammation []. By activating both receptors, elafibranor may improve insulin sensitivity, reduce triglycerides, increase HDL cholesterol ("good" cholesterol), and decrease inflammation in various tissues. This mechanism holds promise for treating conditions like non-alcoholic fatty liver disease (NAFLD), primary biliary cholangitis (PBC), and type 2 diabetes [, ].

Starting from simpler organic compounds. While specific proprietary methods are often not disclosed in detail due to commercial interests, general synthetic pathways include:

  • Formation of the Core Structure: The initial step typically involves coupling reactions to form the central phenoxy group characteristic of Elafibranor.
  • Functionalization: Subsequent steps involve adding functional groups such as methylthio and propanoic acid moieties through various organic reactions including alkylation and esterification.
  • Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity suitable for clinical use .

Elafibranor exhibits significant biological activity through its action on PPARs. By activating PPARα and PPARδ, it enhances fatty acid oxidation, reduces triglyceride levels, and improves insulin sensitivity. Clinical studies have demonstrated that Elafibranor can decrease serum levels of alkaline phosphatase and improve liver function tests in patients with primary biliary cholangitis and nonalcoholic steatohepatitis . Notably, it has shown a favorable safety profile compared to other treatments within the same class.

Elafibranor is primarily indicated for the treatment of primary biliary cholangitis, especially in patients who do not respond adequately to standard therapies like ursodeoxycholic acid. It has also been investigated for potential applications in treating nonalcoholic fatty liver disease and type 2 diabetes due to its effects on lipid metabolism and insulin sensitivity .

Interaction studies have shown that Elafibranor can be affected by other medications that induce or inhibit metabolic enzymes. For instance:

  • Rifampin: This antibiotic can significantly reduce the systemic exposure of Elafibranor due to its enzyme-inducing properties.
  • Bile Acid Sequestrants: These medications may interfere with the absorption of Elafibranor, potentially diminishing its efficacy if taken concurrently .

Monitoring biochemical responses during co-administration with these drugs is recommended.

Elafibranor shares similarities with several other PPAR agonists used in clinical practice. Here are some notable comparisons:

CompoundChemical FormulaMechanism of ActionIndications
BezafibrateC19H20ClNO4PPARα/γ agonistDyslipidemia
FenofibrateC20H21ClO4PPARα agonistHyperlipidemia
PioglitazoneC19H20N2O3SPPARγ agonistType 2 Diabetes

Uniqueness of Elafibranor

Elafibranor is unique due to its dual action on both PPARα and PPARδ, which not only improves lipid profiles but also has anti-inflammatory effects that are particularly beneficial in liver diseases. In contrast, most other compounds primarily target either PPARα or PPARγ without the same breadth of therapeutic applications in liver pathology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

384.13953042 Da

Monoisotopic Mass

384.13953042 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2J3H5C81A5

Drug Indication

Elafibranor is indicated for the treatment of primary biliary cholangitis (PBC) in combination with [ursodeoxycholic acid] (UDCA) in adults who have had an inadequate response to UDCA, or as monotherapy in patients unable to tolerate UDCA. In the US, this indication is approved under accelerated approval and is subject to change based on the determined clinical benefit of the drug in future confirmatory trials.
Treatment of primary biliary cholangitis
Treatment of non-alcoholic fatty liver disease (NAFLD) including non-alcoholic steatohepatitis (NASH)

Livertox Summary

Elafibranor is an orally available peroxisome proliferator-activated receptor agonist that is used in combination with ursodeoxycholic acid to treat primary biliary cholangitis. Elafibranor therapy is associated with rare instances of worsening of liver enzymes during therapy but has not been convincingly linked to episodes of clinically apparent liver injury with jaundice.

Drug Classes

Liver Disease Agents

Mechanism of Action

Proliferator-activated receptor (PPAR) is a nuclear receptor that regulates numerical cellular processes, including lipid metabolism and inflammation. Different subtypes of PPARs have different roles and functions, and two of these subtypes - PPAR-alpha (α) and PPAR-delta (δ) (also known as PPARβ) - have been identified as therapeutic targets for diabetes and lipid disorders. PPARα controls lipid flux in the liver and regulates plasma levels of triglycerides and high-density lipoprotein (HDL) cholesterol. PPARδ activation leads to fatty acid transport and oxidation, increased HDL levels, and improved glucose homeostasis. PPARα and PPARδ also mediate anti-inflammatory actions. While the exact mechanism of action has not been fully elucidated, elafibranor and its active metabolite (GFT1007) are dual α and β/δ agonists. The signalling pathway for PPARδ was reported to include Fibroblast Growth Factor 21 (FGF21)-dependent downregulation of CYP7A1, the key enzyme for the synthesis of bile acids from cholesterol.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Other CAS

923978-27-2

Absorption Distribution and Excretion

Following once-daily dosing, the steady state of elafibranor and its major active metabolite, GFT1007, was achieved within seven and fourteen days, respectively. The mean (SD) Cmax at steady state was 802 (443) ng/mL for elafibranor and 2058 (459) ng/mL for GFT1007. The mean (SD) AUC was 3758 (1749) ng x h/mL for elafibranor and 11985 (7149) ng x h/mL for GFT1007. Following once-daily dosing of 80 mg in patients with PBC, the median time to peak plasma concentrations (Tmax) of elafibranor and GFT1007 was 1.25 hours (range: 0.5-2 hours). When administered with a high-fat and high-calorie meal, Tmax was delayed by 30 minutes for elafibranor and by 1-hour for GFT1007 compared to in fasted conditions. Under fed condition, mean Cmax and AUC of elafibranor decreased by 50% and 15% respectively and mean Cmax of GFT1007 decreased by 30%, but the AUC was not affected compared to fasted conditions. The difference was not clinically meaningful.
Following a single 120 mg oral dose (1.5 times the recommended dose) of 14C-radiolabelled elafibranor in healthy subjects, approximately 77.1% of the dose was recovered in feces, primarily as elafibranor (56.7% of the administered dose) and its major metabolite GFT1007 (6.08% of the administered dose). Approximately 19.3% was recovered in urine, primarily as glucuronide conjugate GFT3351 (11.8% of the administered dose). A negligible amount of unchanged elafibranor or GFT1007 was detectable in the urine. Biliary excretion of elafibranor in humans was suggested by the excretion of 60% of orally administered elafibranor in the bile of rats.
The mean apparent volume of distribution (Vd/F) of elafibranor in healthy subjects was 4731 L, following a single dose of 80 mg under fasted conditions.
The mean apparent total clearance (CL/F) of elafibranor was 50.0 L/h after a single 80 mg dose under fasted conditions.

Metabolism Metabolites

Elafibranor is extensively metabolized to form a major active metabolite, GFT1007, the chemical structure of which has not yet been characterized. The mean systemic exposure (AUC) to GFT1007 was 3.2-fold higher than that of elafibranor at steady state. GFT3351, an acyl glucuronide conjugate, is a major inactive metabolite that consists of four stereoisomers. In vitro studies showed that elafibranor was metabolized by 15-ketoprostaglandin 13-Δ reductase (PTGR1), a cytosolic enzyme, to form GFT1007. Elafibranor was also metabolized by CYP2J2, UGT1A3, UGT1A4, and UGT2B7. GFT1007 was further metabolized by CYP2C8, UGT1A3, and UGT2B7.

Wikipedia

Elafibranor

Biological Half Life

Following a single 80 mg dose under fasted conditions, median elimination half-life was 70.2 hours (range 37.1 to 92.2 hours) for elafibranor, and 15.4 hours (range 9.39 to 21.7 hours) for major active metabolite GFT1007.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Issa D, Wattacheril J, Sanyal AJ. Treatment options for nonalcoholic steatohepatitis - a safety evaluation. Expert Opin Drug Saf. 2017 Aug;16(8):903-913. doi: 10.1080/14740338.2017.1343299. Epub 2017 Jul 6. Review. PubMed PMID: 28641031.
2: Kim W. [Treatment Options in Non-alcoholic Fatty Liver Disease]. Korean J Gastroenterol. 2017 Jun 25;69(6):353-358. doi: 10.4166/kjg.2017.69.6.353. Review. Korean. PubMed PMID: 28637104.
3: Perazzo H, Dufour JF. The therapeutic landscape of non-alcoholic steatohepatitis. Liver Int. 2017 May;37(5):634-647. doi: 10.1111/liv.13270. Epub 2016 Nov 7. Review. PubMed PMID: 27727520.
4: Rotman Y, Sanyal AJ. Current and upcoming pharmacotherapy for non-alcoholic fatty liver disease. Gut. 2017 Jan;66(1):180-190. doi: 10.1136/gutjnl-2016-312431. Epub 2016 Sep 19. Review. PubMed PMID: 27646933.
5: Townsend SA, Newsome PN. Non-alcoholic fatty liver disease in 2016. Br Med Bull. 2016 Sep;119(1):143-56. doi: 10.1093/bmb/ldw031. Epub 2016 Aug 19. Review. PubMed PMID: 27543499.
6: Brodosi L, Marchignoli F, Petroni ML, Marchesini G. NASH: A glance at the landscape of pharmacological treatment. Ann Hepatol. 2016 Sep-Oct;15(5):673-81. doi: 10.5604/16652681.1212318. Review. PubMed PMID: 27493105.
7: Ratziu V. Novel Pharmacotherapy Options for NASH. Dig Dis Sci. 2016 May;61(5):1398-405. doi: 10.1007/s10620-016-4128-z. Epub 2016 Mar 22. Review. PubMed PMID: 27003143.
8: Dajani A, AbuHammour A. Treatment of nonalcoholic fatty liver disease: Where do we stand? an overview. Saudi J Gastroenterol. 2016 Mar-Apr;22(2):91-105. doi: 10.4103/1319-3767.178527. Review. PubMed PMID: 26997214; PubMed Central PMCID: PMC4817303.
9: Liu ZM, Hu M, Chan P, Tomlinson B. Early investigational drugs targeting PPAR-α for the treatment of metabolic disease. Expert Opin Investig Drugs. 2015 May;24(5):611-21. doi: 10.1517/13543784.2015.1006359. Epub 2015 Jan 21. Review. PubMed PMID: 25604802.
10: Cariou B, Staels B. GFT505 for the treatment of nonalcoholic steatohepatitis and type 2 diabetes. Expert Opin Investig Drugs. 2014 Oct;23(10):1441-8. doi: 10.1517/13543784.2014.954034. Epub 2014 Aug 28. Review. PubMed PMID: 25164277.
11: Sahebkar A, Chew GT, Watts GF. New peroxisome proliferator-activated receptor agonists: potential treatments for atherogenic dyslipidemia and non-alcoholic fatty liver disease. Expert Opin Pharmacother. 2014 Mar;15(4):493-503. doi: 10.1517/14656566.2014.876992. Epub 2014 Jan 16. Review. PubMed PMID: 24428677.

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